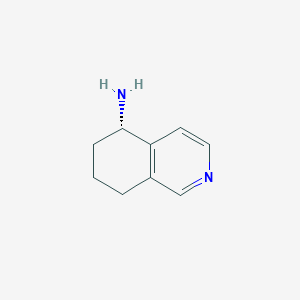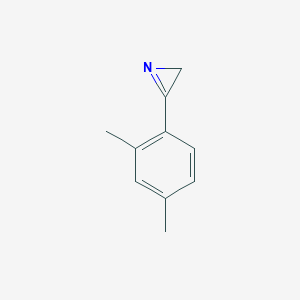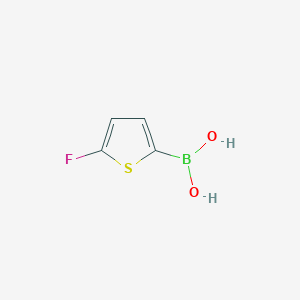
(S)-5,6,7,8-Tetrahydroisoquinolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5,6,7,8-Tetrahydroisoquinolin-5-amine is a chiral amine derivative of tetrahydroisoquinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroisoquinolin-5-amine typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer. Another approach involves the use of chiral auxiliaries or chiral pool synthesis to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced chiral catalysts and continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form more saturated amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: More saturated amine derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
(S)-5,6,7,8-Tetrahydroisoquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, where its chiral properties are particularly valuable.
Mécanisme D'action
The mechanism of action of (S)-5,6,7,8-Tetrahydroisoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its chiral nature allows for selective binding to target sites, enhancing its efficacy and specificity.
Comparaison Avec Des Composés Similaires
®-5,6,7,8-Tetrahydroisoquinolin-5-amine: The enantiomer of the (S)-form, with different biological activities and properties.
Tetrahydroisoquinoline: The parent compound, lacking the amine group.
Isoquinoline: The fully aromatic analog, with distinct chemical and biological properties.
Uniqueness: (S)-5,6,7,8-Tetrahydroisoquinolin-5-amine is unique due to its chiral nature and the presence of the amine group, which imparts specific reactivity and biological activity. Its ability to selectively interact with molecular targets makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
(5S)-5,6,7,8-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3,10H2/t9-/m0/s1 |
Clé InChI |
YURMVGXJVVCSMU-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@@H](C2=C(C1)C=NC=C2)N |
SMILES canonique |
C1CC(C2=C(C1)C=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11923275.png)
![(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11923283.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11923304.png)




![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)


![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)
![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)
